2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Carboxylesterase Inhibition Drug Metabolism Hepatotoxicity Risk

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CAS 1351623-46-5) is a synthetic small molecule (MW 376.45 g/mol, molecular formula C₁₆H₁₆N₄O₃S₂) belonging to the benzothiazole sulfonamide class. The compound integrates a benzothiazole heterocycle with a para-sulfamoylphenyl acetamide moiety via a tertiary N-methylamino linker.

Molecular Formula C16H16N4O3S2
Molecular Weight 376.45
CAS No. 1351623-46-5
Cat. No. B2919042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide
CAS1351623-46-5
Molecular FormulaC16H16N4O3S2
Molecular Weight376.45
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H16N4O3S2/c1-20(16-19-13-4-2-3-5-14(13)24-16)10-15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
InChIKeyAGRVLQSCGHDNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CAS 1351623-46-5): Structural Identity and Procurement Baseline


2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CAS 1351623-46-5) is a synthetic small molecule (MW 376.45 g/mol, molecular formula C₁₆H₁₆N₄O₃S₂) belonging to the benzothiazole sulfonamide class. The compound integrates a benzothiazole heterocycle with a para-sulfamoylphenyl acetamide moiety via a tertiary N-methylamino linker. This structural architecture is shared with numerous bioactive benzothiazole derivatives investigated for anticonvulsant [1], antimicrobial , and anti-inflammatory applications [2]. However, the specific substitution pattern—combining an N-methylamino spacer with a terminal primary sulfamoyl group—creates a pharmacophore distinct from other benzothiazole sulfonamides, potentially influencing target engagement, metabolic stability, and synthetic tractability.

Procurement Risk: Why In-Class Benzothiazole Sulfonamide Analogs Cannot Substitute for 2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide Without Quantitative Verification


The benzothiazole sulfonamide class exhibits extreme target promiscuity and structure-dependent potency cliffs. Minor modifications—such as replacing the N-methylamino spacer with a methylene, thioether, or urea linker—can invert selectivity between carbonic anhydrase isoforms, alter COX-2 inhibitory potency by orders of magnitude, or abolish anticonvulsant efficacy entirely [1]. The para-sulfamoylphenyl motif is a privileged zinc-binding group, but its engagement with specific carbonic anhydrase isoforms or other metalloenzymes depends critically on the linker geometry imposed by the N-methylamino-acetamide bridge [2]. Procurement officers and screening scientists must therefore demand compound-specific quantitative evidence rather than relying on aggregate class-level promises, as the precise connectivity in 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide generates a unique interaction fingerprint not reproducible by nearest neighbors.

Quantitative Differentiation Evidence: 2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide vs. Closest Analogs


Carboxylesterase 2 (CE2) Inhibition with Sub-100-Fold Selectivity Over CE1: A Differentiated Metabolic Liability Profile vs. Non-Selective Benzothiazoles

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CHEMBL3774603) inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM, while exhibiting negligible activity against CE1 (IC₅₀ ≈ 20,400 nM), yielding a selectivity ratio of approximately 1,020-fold [1]. This contrasts with related benzothiazole derivatives that show sub-10-fold selectivity between CE isoforms. For example, benzothiazole-based CE2 inhibitors lacking the N-methylamino spacer typically display CE2 IC₅₀ values in the 500–2,000 nM range with CE1/CE2 selectivity ratios of 5–20-fold [1].

Carboxylesterase Inhibition Drug Metabolism Hepatotoxicity Risk Selectivity Profiling

Anticonvulsant Protective Index Advantage: Quantitative Superiority Over Phenytoin in Maximal Electroshock Seizure Models

Benzothiazole derivatives structurally related to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide have demonstrated protective indices (PI = TD₅₀/ED₅₀) substantially higher than the standard anticonvulsant phenytoin in maximal electroshock seizure (MES) models. In a representative study, benzothiazole derivative 5i exhibited a PI significantly exceeding that of phenytoin, carbamazepine, and riluzole [1]. Additional studies confirm that benzothiazol-2(3H)-one derivatives achieve protective indices of 6.34–4.11, comparable to phenobarbital and valproate, and exceeding phenytoin [2].

Anticonvulsant Protective Index Maximal Electroshock Seizure (MES) Neurotherapeutics

Gram-Positive Antibacterial Potency (MIC ~15.6 μM) with Superior Activity Against MRSA Relative to Broad-Spectrum Sulfonamide Antibiotics

Sulfonamide benzothiazole derivatives closely related to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide have demonstrated minimum inhibitory concentration (MIC) values as low as 15.625 μM against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) [1][2]. This level of potency places the compound in a comparable or superior range to traditional sulfanilamide antibiotics, which display MIC values ranging from 0.3 to 100 μg/mL against Gram-positive organisms, with many standard agents showing MICs ≥ 32 μg/mL against MRSA .

Antibacterial MRSA MIC Gram-Positive Sulfonamide

Selective Cancer Cell Cytotoxicity vs. Non-Cancer Cell Lines: A Differentiated Therapeutic Window Relative to Non-Selective Cytotoxics

Patent AU2022418199A2 discloses benzene sulfonamide thiazole compounds, including 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide generically, exhibiting selective cytotoxicity against melanoma, gastric cancer, and skin cancer cell lines while sparing non-cancerous cells [1]. This selectivity profile differentiates the compound from non-selective cytotoxic agents (e.g., doxorubicin, which damages both cancerous and healthy tissue), offering a potential therapeutic index advantage. Quantitative selectivity indices exceeding 3–5× (IC₅₀ normal / IC₅₀ cancer) have been reported for structurally analogous benzothiazole sulfonamides [1].

Cancer Selectivity Cytotoxicity Melanoma Benzene Sulfonamide

COX-2 Inhibitory Activity: Differentiated Anti-Inflammatory Potential vs. COX-1-Preferring NSAIDs

Benzothiazole derivatives bearing a sulfamoylphenyl acetamide motif have been shown to inhibit cyclooxygenase-2 (COX-2), the inducible isoform responsible for inflammatory prostaglandin synthesis, without significant COX-1 suppression [1]. 2-Arylbenzothiazole derivatives designed as COX-2-selective inhibitors achieve submicromolar IC₅₀ values against COX-2 with selectivity ratios (COX-1 IC₅₀ / COX-2 IC₅₀) exceeding 50 [2]. This contrasts with traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.

COX-2 Inhibition Anti-inflammatory Selectivity NSAID

Optimal Application Scenarios for 2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide Based on Quantitative Differentiation Evidence


Preclinical Anticonvulsant Screening with Reduced Neurotoxicity Risk

The superior protective index of benzothiazole derivatives in maximal electroshock seizure models [1] positions this compound for integration into anticonvulsant screening cascades where a wide therapeutic window is prioritized. Procurement for rodent MES and subcutaneous pentylenetetrazol (scPTZ) seizure models enables direct comparison with phenytoin and carbamazepine as internal benchmarks, with the expectation of achieving favorable TD₅₀/ED₅₀ ratios based on class-level precedent [2].

Carboxylesterase 2 (CE2) Probe Development for Drug-Drug Interaction Studies

With its exceptional CE2/CE1 selectivity ratio exceeding 1,000-fold [1], this compound serves as an ideal chemical probe for dissecting CE2-mediated drug metabolism without confounding CE1 cross-activity. Procurement by ADME/PK laboratories enables the construction of CE2-selective inhibition assays in human liver microsome or hepatocyte systems, addressing a critical gap in current DDI prediction toolkits where CE2-selective pharmacological tools are scarce.

Anti-MRSA Lead Optimization with Differentiated Gram-Positive Spectrum

The low micromolar MIC against MRSA (~15.6 μM for closely related benzothiazole sulfonamides) [1][2] justifies procurement for antibacterial medicinal chemistry programs targeting drug-resistant Gram-positive pathogens. Structure-activity relationship (SAR) expansion around the N-methylamino linker and sulfamoylphenyl group can further optimize potency while maintaining the favorable selectivity profile against Gram-negative organisms.

COX-2-Selective Anti-Inflammatory Scaffold with Reduced Gastrointestinal Toxicity Potential

The COX-2 selectivity profile of 2-arylbenzothiazole derivatives, achieving >50× discrimination over COX-1 [1], makes this compound a rational starting point for inflammation-focused drug discovery. Procurement for in vitro COX-1/COX-2 enzyme inhibition panels, followed by in vivo carrageenan-induced paw edema models, enables benchmarking against celecoxib and exploration of the structural determinants underlying COX-2 selectivity.

Quote Request

Request a Quote for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.